5-amino-N-(3,5-dimethoxyphenyl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(3,5-dimethoxyphenyl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Biological Activity
5-amino-N-(3,5-dimethoxyphenyl)-1-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, leading to a range of pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N5O3 with a molecular weight of approximately 367.4 g/mol. The presence of multiple functional groups, including an amino group and a triazole ring, contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H23N5O3 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | This compound |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound may exert its effects through:
- Enzyme Inhibition: The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways and cellular responses.
- Hydrogen Bonding and Hydrophobic Interactions: These interactions enhance the binding affinity of the compound to its targets.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antitumor Activity
Studies have demonstrated that triazole derivatives exhibit significant antitumor properties. For instance, compounds similar in structure have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar triazole compounds have been reported to possess antifungal and antibacterial activities by disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Anti-inflammatory Effects
Triazole derivatives are also known for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
A review of recent literature highlights the biological activities of triazole derivatives:
-
Antitumor Studies:
- A study found that a related triazole derivative inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), showing a synergistic effect when combined with doxorubicin .
- Another research indicated that triazoles could inhibit key oncogenic pathways involving BRAF(V600E) and Aurora-A kinase .
- Antimicrobial Research:
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[2-(3,5-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-12-5-13(2)7-14(6-12)23-18(28)11-27-20(22)19(25-26-27)21(29)24-15-8-16(30-3)10-17(9-15)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWOFPJAALNJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.